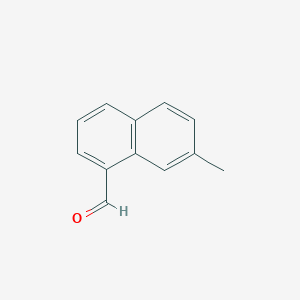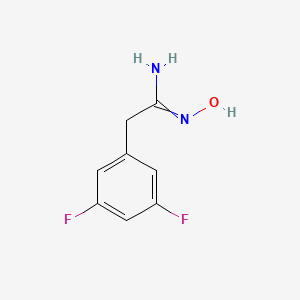
3-(4-Bromo-1H-indol-3-yl)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromo-1H-indol-3-yl)prop-2-enoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1H-indol-3-yl)prop-2-enoic acid typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between indole-3-carbaldehyde and 4-bromoacetophenone under basic conditions. The reaction is often facilitated by microwave irradiation to improve yield and reduce reaction time .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Claisen-Schmidt condensation reactions. The use of continuous flow reactors and microwave-assisted synthesis can enhance efficiency and scalability .
化学反应分析
Types of Reactions
3-(4-Bromo-1H-indol-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are employed for substitution reactions
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives
科学研究应用
3-(4-Bromo-1H-indol-3-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its neuroprotective properties, particularly in the context of Alzheimer’s disease.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 3-(4-Bromo-1H-indol-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets:
Monoamine Oxidase Inhibition: The compound inhibits monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters.
Acetylcholinesterase Inhibition: By inhibiting acetylcholinesterase, the compound prevents the breakdown of acetylcholine, enhancing cholinergic transmission and potentially improving cognitive function.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Used as a rooting hormone in plant propagation .
Uniqueness
3-(4-Bromo-1H-indol-3-yl)prop-2-enoic acid is unique due to its dual inhibitory action on monoamine oxidase and acetylcholinesterase, making it a promising candidate for neuroprotective therapies. Its bromine substitution also allows for further chemical modifications, enhancing its versatility in synthetic chemistry .
属性
CAS 编号 |
1018612-26-4 |
|---|---|
分子式 |
C11H8BrNO2 |
分子量 |
266.09 g/mol |
IUPAC 名称 |
3-(4-bromo-1H-indol-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H8BrNO2/c12-8-2-1-3-9-11(8)7(6-13-9)4-5-10(14)15/h1-6,13H,(H,14,15) |
InChI 键 |
NBIPARIWYVDONI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


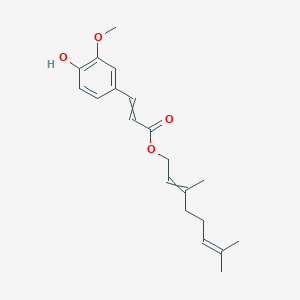
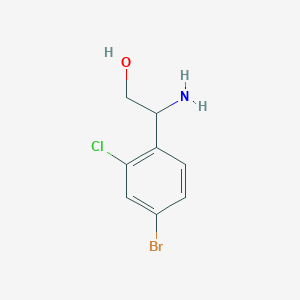
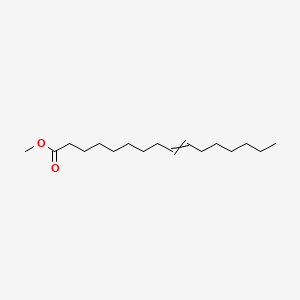
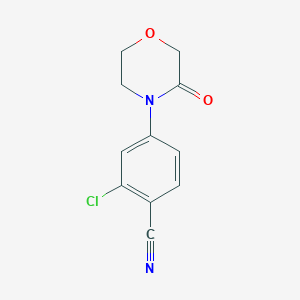
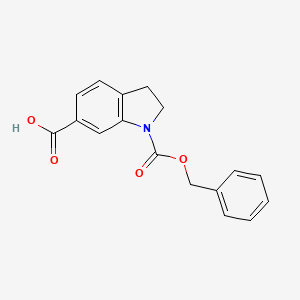
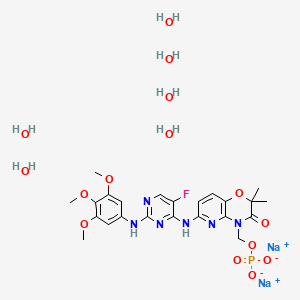
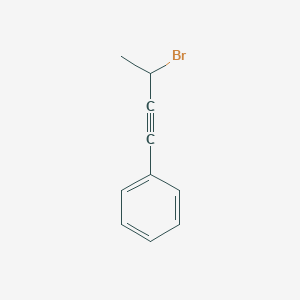
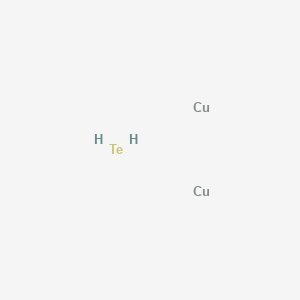
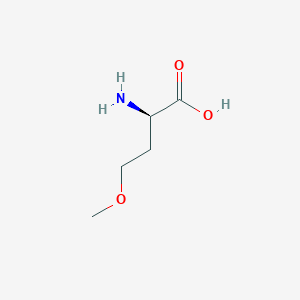
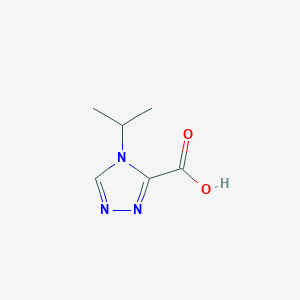
![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene})amine](/img/structure/B15146416.png)
![sodium;2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B15146429.png)
